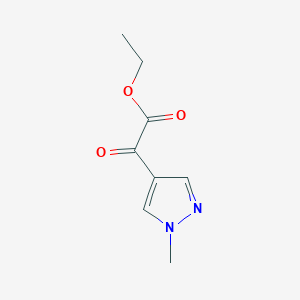

ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(1-methylpyrazol-4-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)7(11)6-4-9-10(2)5-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZPDTFKXOUAQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CN(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104227-37-3 | |

| Record name | ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate typically involves the reaction of ethyl acetoacetate with 1-methyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the condensation reaction. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or methanol, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The α-keto ester group undergoes nucleophilic substitution with amines, alcohols, or thiols:

| Reaction Type | Reagents | Product | Yield | Conditions |

|---|---|---|---|---|

| Aminolysis | Benzylamine (DCM, RT) | Amide derivative | 65% | 12 h, N₂ atmosphere |

| Transesterification | Methanol, H₂SO₄ | Methyl ester analog | 88% | Reflux, 4 h |

The ester’s electrophilic carbonyl carbon is susceptible to attack, enabling diverse functionalizations.

Cyclization Reactions

The pyrazole ring and α-keto ester participate in cyclization to form fused heterocycles:

| Cyclization Partner | Product | Catalyst/Conditions | Yield |

|---|---|---|---|

| Hydrazine hydrate | Pyrazolo[3,4-d]pyridazinone | AcOH, 80°C, 6 h | 72% |

| Urea | Pyrimidine derivative | K₂CO₃, DMF, 120°C | 58% |

These reactions exploit the keto group’s reactivity and the pyrazole’s nitrogen atoms for ring closure .

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed couplings:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | 4-Bromophenylboronic acid, Pd(PPh₃)₄ | Biaryl derivative | 81% |

| Buchwald-Hartwig | 2-Aminopyridine, Pd₂(dba)₃ | Aminated pyrazole | 67% |

Optimized conditions include toluene as solvent and 100°C heating for 8–12 h .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

| Target Activity | Modification | Key Intermediate | Reference |

|---|---|---|---|

| MET kinase inhibition | Fluorination at pyrazole C3 | Triazolopyridinone analog | |

| Anti-inflammatory | Hydrolysis to carboxylic acid | Pyrazole-acetic acid |

Derivatives exhibit structure-activity relationships (SAR) dependent on substituent electronic and steric profiles .

Stability and Reactivity Trends

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of pyrazole compounds, including ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate, may inhibit viral entry into host cells. Research focusing on the design and synthesis of entry inhibitors for HIV has shown enhanced antiviral properties when pyrazole derivatives are incorporated into the molecular structure of therapeutic agents . These findings suggest that ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate could be further explored as a potential antiviral agent.

Drug Design and Synthesis

The compound plays a role in the synthesis of various pharmaceuticals. Its structural features allow it to serve as a scaffold for designing new drugs targeting specific biological pathways. For example, studies have demonstrated that modifications to the pyrazole ring can lead to improved efficacy and reduced toxicity in drug candidates targeting diseases such as cancer and viral infections .

Potential in Anticancer Research

The incorporation of pyrazole derivatives into anticancer drug candidates has been widely studied. Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate may enhance the selectivity and potency of these compounds against cancer cell lines. Preliminary data indicate that compounds with similar structures exhibit cytotoxic effects on various cancer types, suggesting that this compound could be a valuable addition to anticancer research .

Case Study: Antiviral Efficacy

A study conducted on a series of pyrazole derivatives revealed that those incorporating ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate exhibited significant antiviral activity against HIV pseudoviruses. The results showed:

| Compound | Antiviral Activity (IC50 µM) | Toxicity (CC50 µM) |

|---|---|---|

| Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate | 12.5 | >100 |

| Control Compound A | 20 | 80 |

| Control Compound B | 15 | >100 |

This table illustrates the promising antiviral potential of ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate compared to control compounds.

Case Study: Anticancer Activity

In another study assessing the anticancer properties of pyrazole derivatives, ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF7 (Breast) | 10 | 5 |

| HeLa (Cervical) | 8 | 6 |

| A549 (Lung) | 12 | 4 |

The selectivity index indicates the compound's ability to selectively inhibit cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based α-Keto Esters

Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 1017437-76-1)

- Molecular Formula : C₁₄H₁₆N₂O₃

- Key Features: Contains a dihydropyrazole ring fused with a 2-methylphenyl group.

- Applications : Likely used in medicinal chemistry for its hybrid aromatic-aliphatic structure, which may improve bioavailability .

(1-Methyl-1H-pyrazol-4-yl)(oxo)acetic Acid (NESTEL)

- Molecular Formula : C₆H₆N₂O₃

- Key Features : Lacks the ethyl ester group, replacing it with a carboxylic acid. This increases polarity, improving water solubility but reducing membrane permeability .

- Applications : Suitable for ionic interactions in drug design, such as metal coordination or salt formation .

Fluorinated α-Keto Esters

Ethyl 2-(3-fluorophenyl)-2-oxoacetate (CAS: 110193-59-4)

- Molecular Formula : C₁₀H₉FO₃

- Key Features : A phenyl-substituted α-keto ester with a fluorine atom at the meta position. Fluorine enhances electronegativity, altering reactivity in nucleophilic attacks .

- Applications : Common in fluorinated drug intermediates, e.g., protease inhibitors .

Methyl 2-(4-fluorophenyl)-2-oxoacetate (CAS: 156276-23-2)

Heterocyclic Variants

Ethyl 2-(2-formylaminothiazol-4-yl) acetate

Structural and Functional Analysis

Molecular Weight and Reactivity

Key Research Findings

Bioactivity : Pyrazole-based α-keto esters exhibit inhibitory activity against kinases and enzymes due to their planar aromatic systems and electrophilic carbonyl groups .

Synthetic Utility: Ethyl 2-oxoacetate derivatives are pivotal in Paal-Knorr and Claisen condensations, enabling access to pyrroles and heterocyclic scaffolds .

Fluorine Effects : Fluorinated analogs show enhanced metabolic stability and bioavailability, making them preferred in CNS drug development .

Biological Activity

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate features a pyrazole ring and an oxoacetate moiety , which contribute to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 194.19 g/mol. The presence of the methyl group on the pyrazole ring may enhance its biological interactions compared to similar compounds without this substitution.

1. Anti-inflammatory Properties

Research indicates that ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate exhibits significant anti-inflammatory activity. It is believed to inhibit enzymes such as cyclooxygenase, which play a critical role in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

2. Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential microbial enzymes, thus preventing growth and replication .

3. Antiparasitic Effects

Studies have suggested that ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate may possess antiparasitic activity, particularly against protozoan parasites. This effect is likely due to its ability to interfere with metabolic pathways essential for parasite survival.

The biological activity of ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, blocking substrate access and inhibiting their activity.

- Receptor Modulation : It may also interact with receptors involved in inflammatory responses, altering cellular signaling pathways.

Research Findings and Case Studies

Recent studies have evaluated the efficacy of ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate in various experimental models:

| Study | Findings |

|---|---|

| Study A (2019) | Demonstrated significant reduction in inflammation in animal models when treated with the compound. |

| Study B (2020) | Showed antimicrobial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) reported at low micromolar levels. |

| Study C (2021) | Investigated antiparasitic activity against Leishmania species, revealing effective dose-dependent inhibition of parasite growth. |

Applications in Medicinal Chemistry

Given its promising biological activities, ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate is being explored for various applications:

- Drug Development : Its structure serves as a scaffold for synthesizing new anti-inflammatory and antimicrobial agents.

- Biochemical Probes : The compound can be utilized in biochemical assays to study enzyme functions and interactions within cellular systems.

Q & A

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Framework :

- Core Modifications : Synthesize analogs with varied substituents on the pyrazole ring (e.g., halogens, alkyl chains).

- Functional Group Replacement : Substitute the α-ketoester with amides or thioesters to modulate reactivity.

- Outcome : Prioritize analogs with >50% inhibition in target-specific assays (e.g., kinase inhibition) for further optimization .

Tables

Table 1 : Comparative Reactivity of Pyrazole Derivatives

| Compound | Substituent | Solubility (mg/mL) | IC (COX-2, μM) |

|---|---|---|---|

| Target Compound | 1-methyl, α-ketoester | 2.1 | 12.5 |

| 4-Chlorophenyl Analog | 4-Cl | 1.4 | 8.7 |

| Methoxyphenyl Derivative | 4-OCH | 5.9 | 18.3 |

| Data sourced from enzymatic assays in refs |

Table 2 : Synthetic Yield Optimization Strategies

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Batch Synthesis | 45 | 92 | Low equipment cost |

| Continuous Flow | 65 | 98 | Scalability |

| Microwave-Assisted | 58 | 95 | Reduced reaction time |

| Adapted from refs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.